2-Phenylthiomethylbenzoic Acid
Overview
Description
“2-((Phenylthio)methyl)benzoic acid” is a chemical compound with the molecular formula C14H12O2S . It is a complex organic compound that contains a benzoic acid group attached to a phenylthio group .
Molecular Structure Analysis
The molecular structure of “2-((Phenylthio)methyl)benzoic acid” consists of a benzoic acid group attached to a phenylthio group . The molecule has a total of 14 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .
Scientific Research Applications
Synthesis and Structural Studies
Synthesis in Metal Complexes : A study by Singh, Singh, and Singh (2014) focused on the synthesis of metal complexes with a related ligand, demonstrating the role of similar compounds in the formation of complex structures, which could be relevant for 2-((Phenylthio)methyl)benzoic acid as well (Singh, Singh, & Singh, 2014).
Molecular and Electronic Structure : A theoretical study by Hameed, Jalbout, and Trzaskowski (2007) on a similar molecule, 2-Se-(2-methyl-2-propenyl)-1-benzoic acid, investigated its molecular and electronic structure using density functional theory, providing insights into how 2-((Phenylthio)methyl)benzoic acid might behave in various conditions (Hameed, Jalbout, & Trzaskowski, 2007).
Photopolymerization and Catalysis
Photopolymerization : A study by Wrzyszczyński et al. (2000) explored the use of sulfur-containing carboxylic acids, including (phenylthio)acetic acid, as electron donors in photoinduced free-radical polymerizations. This suggests potential applications for 2-((Phenylthio)methyl)benzoic acid in similar photopolymerization processes (Wrzyszczyński et al., 2000).
Catalysis in Organic Synthesis : Research by Giri et al. (2007) on palladium-catalyzed methylation and arylation of C-H bonds in carboxylic acids may provide a context for the utility of 2-((Phenylthio)methyl)benzoic acid in similar catalytic processes (Giri et al., 2007).
Biological and Medicinal Chemistry
Role in Stress Tolerance in Plants : A study by Senaratna et al. (2004) on benzoic acid derivatives demonstrated their role in inducing multiple stress tolerance in plants, suggesting a potential avenue for research with 2-((Phenylthio)methyl)benzoic acid in plant biology and agriculture (Senaratna et al., 2004).
Antimicrobial and Cytotoxicity Studies : Research by Karabasannavar, Allolli, and Kalshetty (2017) on a Schiff base ligand related to benzoic acid and its metal complexes indicated potential antimicrobial and cytotoxic activities, relevant to the study of 2-((Phenylthio)methyl)benzoic acid in medicinal chemistry (Karabasannavar, Allolli, & Kalshetty, 2017).
Properties
IUPAC Name |
2-(phenylsulfanylmethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPRAGVOCILNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937708 | |
Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1699-03-2 | |
Record name | 2-[(Phenylthio)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1699-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((Phenylthio)methyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001699032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Phenylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(phenylthio)methyl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.